

Commercial Suppliers of Soyacerebroside II: Application Notes and Protocols

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Compound of Interest

Compound Name: Soyacerebroside II

Cat. No.: B12735635

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For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of **Soyacerebroside II**, a glycosphingolipid with significant biological activity.

Commercial Suppliers

Soyacerebroside II is commercially available from various suppliers of fine chemicals and reagents for research purposes. One prominent supplier is:

- MedChemExpress
 - Product Name: **Soyacerebroside II**
 - Catalog Number: HY-N1204
 - CAS Number: 115074-93-6
 - Molecular Formula: C₄₀H₇₅NO₉
 - Molecular Weight: 714.02 g/mol
 - Purity: >98%
 - Storage: -20°C

Application Notes

Soyacerebroside II, originally isolated from soybean, has demonstrated potent anti-inflammatory properties, making it a molecule of interest for research in inflammatory diseases such as osteoarthritis and rheumatoid arthritis. It has been shown to modulate key signaling pathways involved in the inflammatory response.

Biological Activity:

- **Anti-inflammatory Effects:** **Soyacerebroside II** has been shown to suppress the expression of pro-inflammatory mediators. In primary human rheumatoid arthritis synovial fibroblasts (RASFs), it reduces the production of interleukin-1 β (IL-1 β), IL-6, and IL-8 induced by IL-1 β .
- **Modulation of Signaling Pathways:** The anti-inflammatory effects of **Soyacerebroside II** are mediated through the inhibition of several key signaling pathways, including:
 - AMPK/AKT pathway
 - Extracellular signal-regulated kinase (ERK) pathway
 - Nuclear factor-kappa B (NF- κ B) pathway
 - Activator protein-1 (AP-1) pathway

Quantitative Data

The following tables summarize the quantitative data on the effects of **Soyacerebroside II** in various experimental models.

Table 1: Effect of **Soyacerebroside II** on IL-1 β -induced Cytokine Production in Human RASFs

Concentration of Soyacerebroside II (μM)	IL-1β Production (% of Control)	IL-6 Production (% of Control)	IL-8 Production (% of Control)
1	85 ± 5	88 ± 6	90 ± 4
5	62 ± 4	65 ± 5	70 ± 5
10	45 ± 3	50 ± 4	55 ± 4

Data are presented as mean ± standard deviation.

Table 2: Effect of **Soyacerebroside II** on the Phosphorylation of Key Signaling Proteins in IL-1β-stimulated Human RASFs

Concentration of Soyacerebroside II (μM)	p-ERK (% of Control)	p-p65 (NF-κB) (% of Control)	p-c-Jun (AP-1) (% of Control)
1	92 ± 7	95 ± 6	93 ± 5
5	70 ± 6	75 ± 5	72 ± 6
10	50 ± 5	58 ± 4	55 ± 5

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Assessment of Anti-inflammatory Activity in Primary Human Rheumatoid Arthritis Synovial Fibroblasts (RASFs)

1. Cell Culture and Treatment:

- Culture primary human RASFs in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

- Seed cells in 24-well plates at a density of 5×10^4 cells/well and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of **Soyacerebroside II** (1, 5, 10 μ M) or vehicle (DMSO) for 1 hour.
- Stimulate the cells with recombinant human IL-1 β (10 ng/mL) for 24 hours.

2. Measurement of Cytokine Production (ELISA):

- Collect the cell culture supernatants after the 24-hour stimulation period.
- Measure the concentrations of IL-1 β , IL-6, and IL-8 in the supernatants using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.

3. Cell Viability Assay (MTT Assay):

- To assess the cytotoxicity of **Soyacerebroside II**, treat RASFs with various concentrations (1-20 μ M) for 24 hours.
- Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
- Remove the medium and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot Analysis of Signaling Pathway Inhibition

1. Cell Lysis and Protein Quantification:

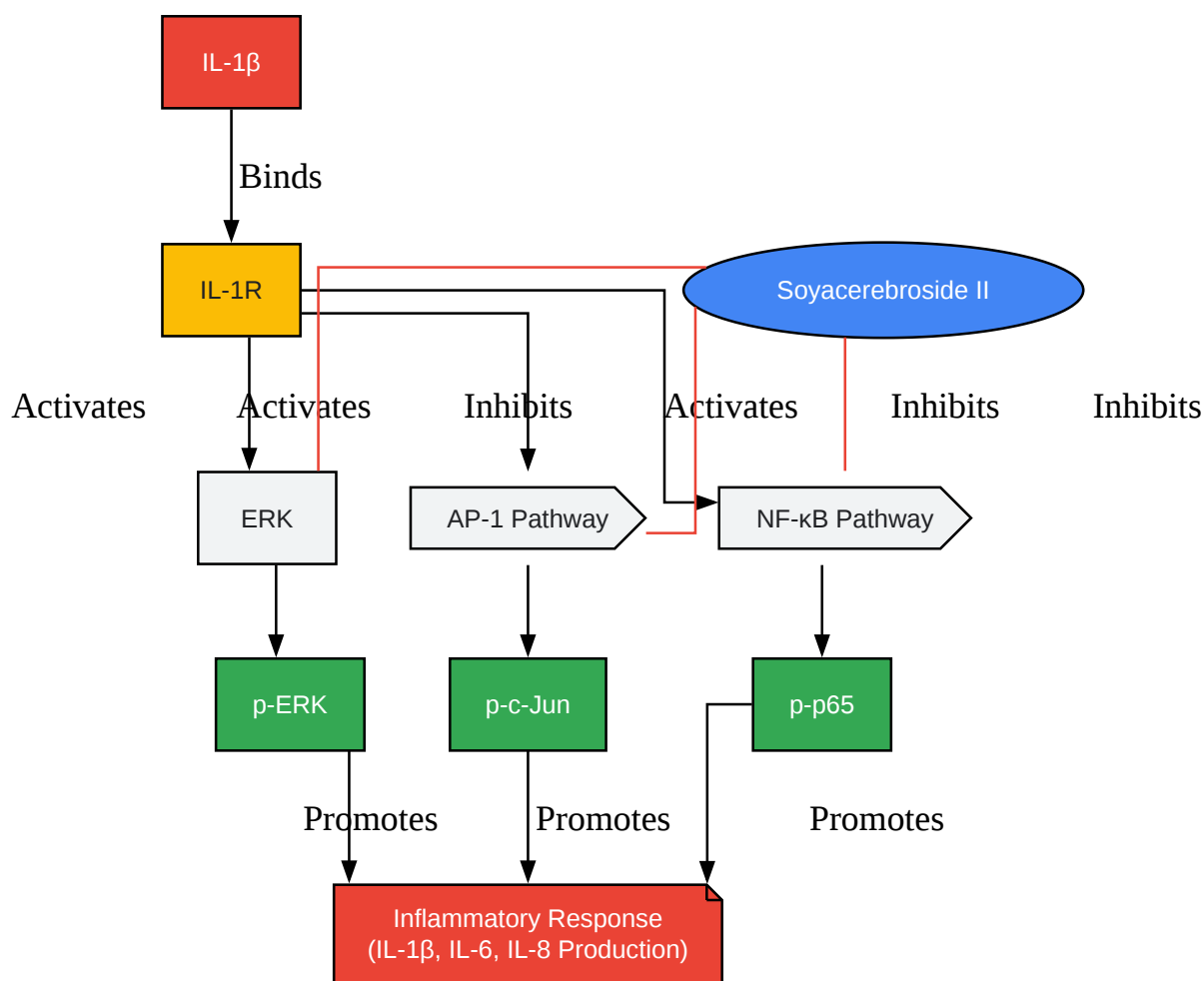
- Culture and treat RASFs as described in Protocol 1.
- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

- Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
- Determine the protein concentration of the supernatants using a BCA protein assay kit.

2. SDS-PAGE and Western Blotting:

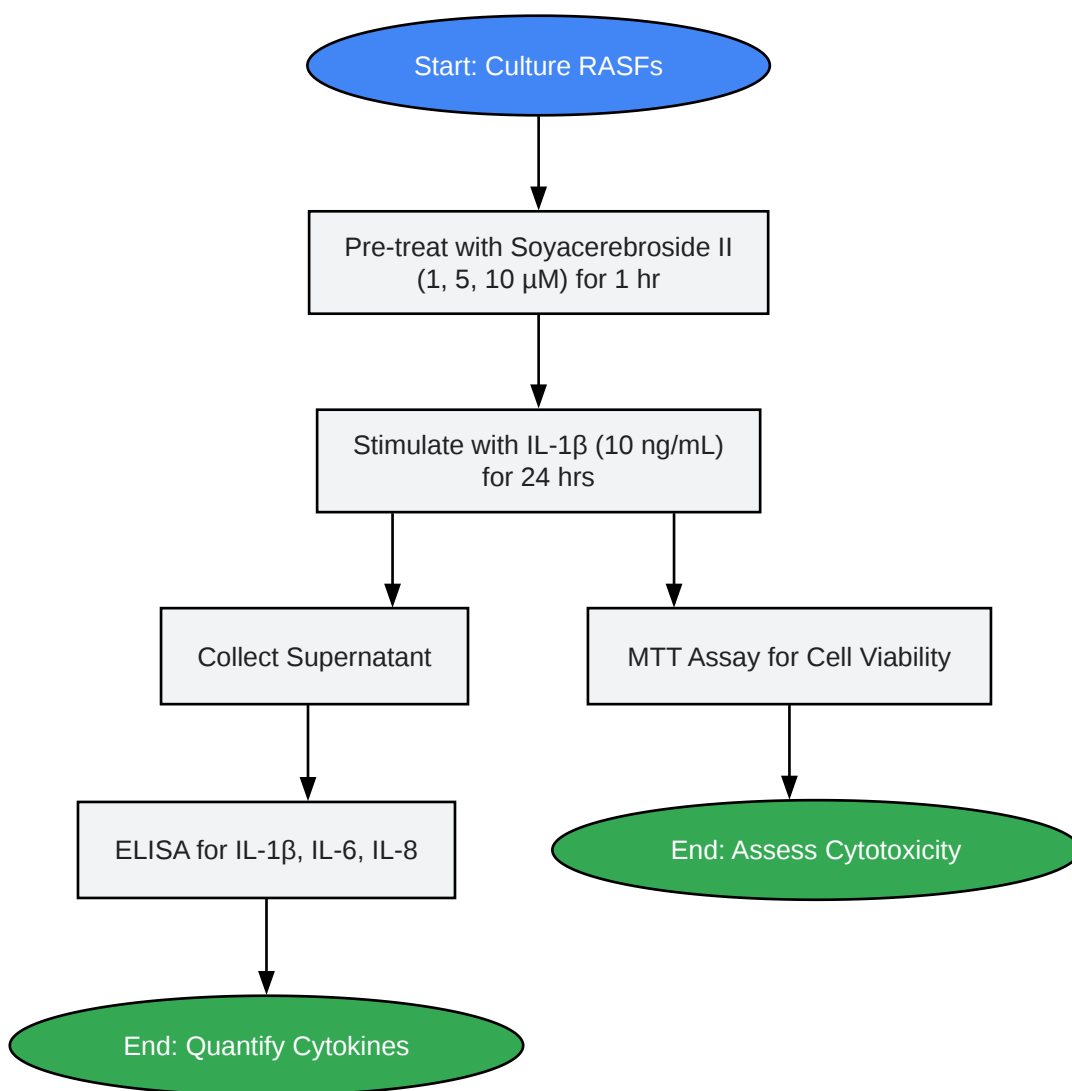
- Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
- Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against p-ERK, ERK, p-p65, p65, p-c-Jun, c-Jun, and β-actin overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Workflows



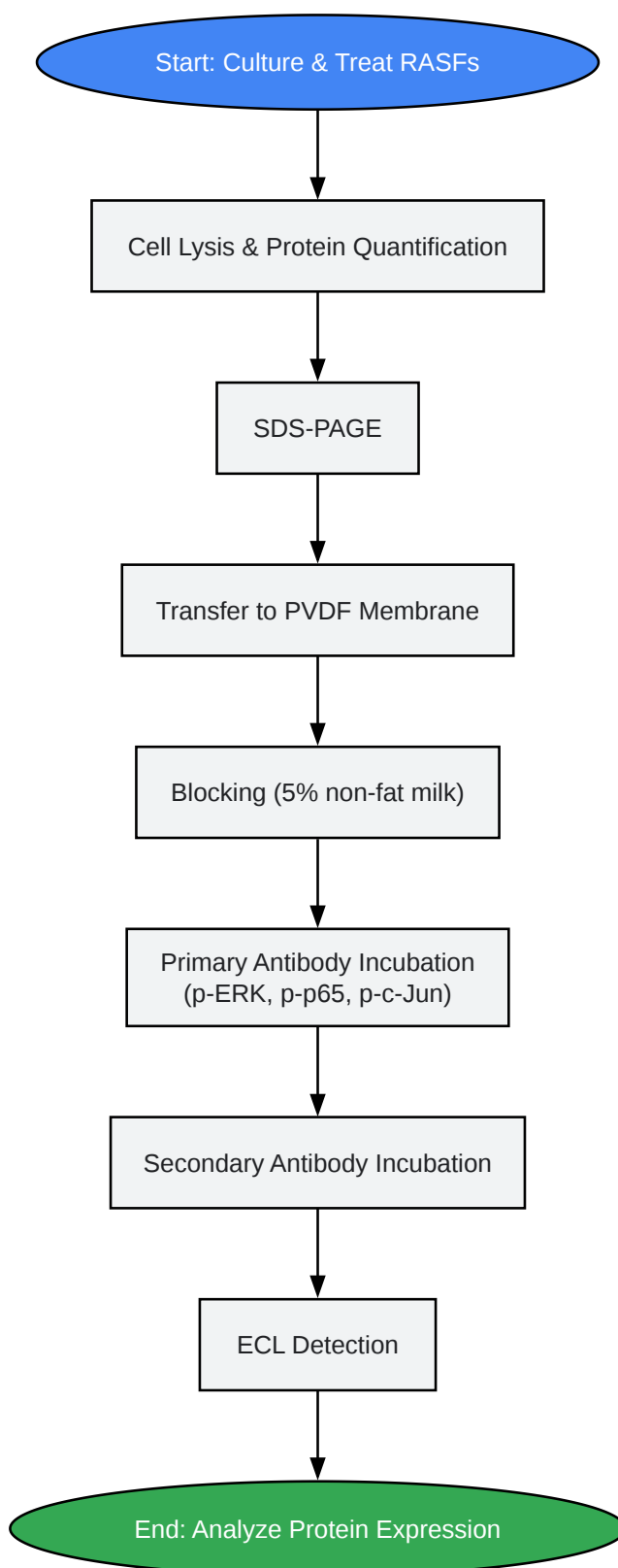
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Caption: Signaling pathway of **Soyacerebroside II**'s anti-inflammatory action.



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Caption: Workflow for assessing anti-inflammatory activity.



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Caption: Workflow for Western Blot analysis.

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